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Compound of Interest

Compound Name: Antitumor agent-139

Cat. No.: B12364677

For Researchers, Scientists, and Drug Development Professionals

Core Summary

IT-139, also known as BOLD-100 or KP1339, is a pioneering ruthenium-based anticancer
agent that has shown promise in preclinical and early clinical studies. Its chemical designation
is sodium trans-[tetrachloridobis(1H-indazole)ruthenate(lll)]. Unlike traditional platinum-based
chemotherapeutics that primarily target DNA, IT-139 exhibits a distinct mechanism of action
centered on the induction of endoplasmic reticulum (ER) stress and immunogenic cell death
(ICD). This guide provides a comprehensive overview of the compound's structure, mechanism
of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Chemical Structure

IT-139 is a coordination complex with a central ruthenium atom in the +3 oxidation state. The
ruthenium core is coordinated to four chloride ions and two 1H-indazole ligands in a trans
configuration. The complex is a salt with a sodium counter-ion.

Chemical Name: Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(l11)][1]
Molecular Formula: C14H12ClaNaNaRu

Molecular Weight: 502.15 g/mol
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Mechanism of Action

The primary mechanism of action of IT-139 involves the targeting of the 78-kilodalton glucose-
regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum and a master
regulator of the unfolded protein response (UPR).[2][3]

1. GRP78 Inhibition and the Unfolded Protein Response:

In the high-stress tumor microenvironment, cancer cells upregulate GRP78 to manage the
increased demand for protein folding and to promote survival. IT-139 is believed to be reduced
from Ru(lll) to the more active Ru(ll) species within the reductive environment of the tumor.
This activated form then suppresses the stress-induced upregulation of GRP78.[2][4] This
inhibition disrupts ER homeostasis, leading to an accumulation of unfolded proteins and
overwhelming the cell's adaptive capacity. The resulting sustained ER stress triggers apoptosis,
or programmed cell death, in cancer cells. Notably, IT-139 demonstrates a preferential effect on

cancer cells over normal cells.
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Caption: IT-139 mechanism of action via GRP78 inhibition.

2. Induction of Immunogenic Cell Death (ICD):
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A crucial aspect of IT-139's anticancer activity is its ability to induce immunogenic cell death
(ICD). ICD is a form of apoptosis that stimulates an adaptive immune response against tumor
cells. This process is characterized by the release of damage-associated molecular patterns
(DAMPs) from dying cancer cells.

The key hallmarks of ICD induced by IT-139 include:

o Calreticulin (CRT) Exposure: The translocation of CRT from the ER lumen to the cell surface,
which acts as an "eat-me" signal for dendritic cells.

« HMGB1 Release: The passive release of High Mobility Group Box 1 (HMGB1) from the
nucleus of late apoptotic/necrotic cells, which acts as a pro-inflammatory signal.

o ATP Secretion: The active secretion of adenosine triphosphate (ATP) from dying cells, which
serves as a "find-me" signal to attract immune cells.

The induction of ICD by IT-139 suggests its potential for synergistic effects when combined with
immunotherapy, such as immune checkpoint inhibitors.
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Caption: IT-139-induced immunogenic cell death pathway.

Quantitative Data
In Vitro Cytotoxicity

The cytotoxic activity of IT-139 has been evaluated against a panel of human cancer cell lines.
The half-maximal inhibitory concentration (IC50) values are summarized below.
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Exposure Time

Cell Line Cancer Type (h) IC50 (uM) Reference
HCT116 Colon Carcinoma 72 108.9

HCT116 Colon Carcinoma 3 117.6

HCT116 Colon Carcinoma 1 182

SW480 Colon Carcinoma 72 >250

HT29 Colon Carcinoma 72 165.7

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the antitumor activity of IT-139.

Dosing Tumor Growth
Tumor Model Treatment o Reference
Schedule Inhibition (%)
HCT-116 - 71.5 (by tumor
HM-3 (3 mg/kg) Not Specified
Xenograft mass)
HCT-116 . 59.2 (by tumor
HM-3 (12 mg/kg)  Not Specified
Xenograft mass)
HCT-116 - 36.0 (by tumor
HM-3 (48 mg/kg)  Not Specified
Xenograft mass)
Non-Small Cell 0BI-139 15 ma/ka |
- + m i.p.
Lung Cancer ] ] graLp 96
Cisplatin once weekly

Xenograft

Phase | Clinical Trial Data

A first-in-human, open-label, dose-escalation Phase | study (NCT01415297) of IT-139 was
conducted in patients with advanced solid tumors.
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Parameter

Value Reference

Number of Patients

46

Dose Range

20 - 780 mg/m?2

Maximum Tolerated Dose
(MTD)

625 mg/m?

Dosing Schedule

Intravenous infusions on days
1, 8, and 15 of a 28-day cycle

Pharmacokinetics

First-order linear

Objective Response

1 Partial Response (Carcinoid

Tumor)

Disease Stabilization

9 Stable Diseases

Common Adverse Events
(=20%)

Nausea, fatigue, vomiting,
anemia, dehydration (mostly
<grade 2)

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of IT-139 on cancer cell lines.

Materials:

e Cancer cell lines

o Complete cell culture medium

e 96-well plates

e |T-139 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
uL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with
5% CO:..

o Compound Treatment: Prepare serial dilutions of IT-139 in complete culture medium.
Remove the medium from the wells and add 100 pL of the medium containing different
concentrations of IT-139. Include a vehicle control (DMSO).

¢ Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at
37°C and 5% CO:..

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for an additional 2-4
hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 100 pL of solubilization
solution to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells and determine the IC50 value.

Western Blot for GRP78

This protocol is used to detect changes in GRP78 protein expression following IT-139
treatment.

Materials:
o Cell lysates from IT-139 treated and control cells

o RIPA buffer with protease and phosphatase inhibitors
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o BCA Protein Assay Kit

o SDS-PAGE gels

 PVDF membrane

o Blocking buffer (5% non-fat dry milk or BSA in TBST)
e Primary antibody (anti-GRP78)

o HRP-conjugated secondary antibody

o Chemiluminescence substrate and imaging system
Procedure:

o Cell Lysis: Treat cells with IT-139 at the desired concentrations and time points. Wash cells
with ice-cold PBS and lyse them with RIPA buffer.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay Kit.

o SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the
proteins to a PVDF membrane.

» Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at
room temperature. Incubate the membrane with the primary anti-GRP78 antibody overnight
at 4°C.

e Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add the
ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

e Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin).

Calreticulin (CRT) Exposure Assay (Flow Cytometry)

This protocol quantifies the surface exposure of CRT on cells undergoing ICD.
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Materials:

Treated and control cells

e Phosphate-buffered saline (PBS)

 Fixation buffer (e.g., 4% paraformaldehyde in PBS)

» Permeabilization buffer (optional, for intracellular staining control)

» Blocking buffer (e.g., PBS with 1% BSA)

e Primary antibody against CRT

e Fluorochrome-conjugated secondary antibody

e Propidium lodide (PI) or DAPI for viability staining

e Flow cytometer

Procedure:

Cell Preparation: After treatment with 1T-139, harvest cells and wash with cold PBS.

» Staining: Resuspend cells in blocking buffer and incubate with the primary anti-CRT antibody
for 1 hour on ice.

e Secondary Antibody: Wash the cells and resuspend in blocking buffer containing the
fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.

 Viability Staining: Wash the cells and resuspend in PBS containing Pl or DAPI.

o Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the live cell population
(PI/DAPI negative) and quantify the percentage of CRT-positive cells.

HMGB1 Release Assay (ELISA)

This protocol measures the concentration of HMGBL1 released into the cell culture supernatant.
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Materials:

e Cell culture supernatants from treated and control cells

» HMGB1 ELISA kit

e Microplate reader

Procedure:

o Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to
remove any cell debris.

o ELISA: Perform the ELISA according to the manufacturer's instructions. This typically
involves:

o Adding standards and samples to the antibody-pre-coated wells.

[¢]

Incubating with a biotin-conjugated detection antibody.

[¢]

Adding streptavidin-HRP.

[e]

Adding a substrate solution to develop the color.

o

Stopping the reaction and measuring the absorbance.

o Data Analysis: Calculate the concentration of HMGBL1 in the samples based on the standard
curve.

ATP Secretion Assay (Luminescence)

This protocol quantifies the amount of ATP released into the extracellular medium.
Materials:
e Cell culture supernatants from treated and control cells

e ATP luminescent assay kit (containing luciferase and luciferin)
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e Luminometer
Procedure:
o Sample Collection: After treatment, collect the cell culture supernatant.

o Assay: Perform the ATP assay according to the manufacturer's instructions. This generally
involves:

o Adding the ATP-releasing reagent to the samples.
o Adding the luciferase/luciferin reagent.
o Measuring the luminescence immediately in a luminometer.

o Data Analysis: Calculate the concentration of ATP in the samples based on an ATP standard
curve.

Conclusion

IT-139 is a promising ruthenium-based anticancer compound with a novel mechanism of action
that distinguishes it from traditional chemotherapies. Its ability to inhibit GRP78 and induce
immunogenic cell death provides a strong rationale for its continued development, both as a
monotherapy and in combination with other anticancer agents, particularly immunotherapies.
The data and protocols presented in this guide offer a comprehensive resource for researchers
and drug developers interested in furthering the understanding and clinical application of this
innovative therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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